molecular formula C15H20N2O2Si B1373112 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile CAS No. 1186310-75-7

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1373112
CAS No.: 1186310-75-7
M. Wt: 288.42 g/mol
InChI Key: RFSBZBGGTCCJSY-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C15H20N2O2Si and its molecular weight is 288.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis:

  • The chemistry and properties of compounds containing pyridine derivatives, like 2,6-bis-(benzimidazol-2-yl)-pyridine, demonstrate a rich variability, indicating potential for a wide range of chemical modifications and applications in various fields including biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
  • The preparation of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a structure related to pyridine, involves diverse methodologies. This points to the versatility of pyridine derivatives in synthesizing structurally complex and biologically significant compounds (Parmar, Vala, & Patel, 2023).

Biological Activities and Applications:

  • Pyridine derivatives are noted for their wide range of biological activities, including antimicrobial and antioxidant properties. This implies that derivatives of pyridine structures, like the one , may also exhibit significant biological activity and could be relevant in pharmaceutical contexts (Abu-Taweel et al., 2022).
  • The review on the medicinal importance of pyridine derivatives highlights their vast applications in medicinal chemistry, suggesting that 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile could potentially be a valuable compound in drug development and other medicinal applications (Altaf et al., 2015).

Applications in Synthesis and Catalysis:

  • The application of tert-butanesulfinamide in synthesizing N-heterocycles suggests the potential utility of pyridine derivatives in asymmetric synthesis, indicating that the compound may have applications in the stereoselective synthesis of complex organic molecules (Philip et al., 2020).

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(8-16)9-17-13/h6-7,9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSBZBGGTCCJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674102
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-75-7
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile

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